Glycosyl-4,4'-diaponeurosporenoate

Description

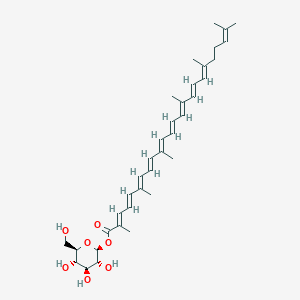

Structure

3D Structure

Propriétés

Formule moléculaire |

C36H50O7 |

|---|---|

Poids moléculaire |

594.8 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoate |

InChI |

InChI=1S/C36H50O7/c1-25(2)14-10-17-28(5)20-11-18-26(3)15-8-9-16-27(4)19-12-21-29(6)22-13-23-30(7)35(41)43-36-34(40)33(39)32(38)31(24-37)42-36/h8-9,11-16,18-23,31-34,36-40H,10,17,24H2,1-7H3/b9-8+,18-11+,19-12+,22-13+,26-15+,27-16+,28-20+,29-21+,30-23+/t31-,32-,33+,34-,36+/m1/s1 |

Clé InChI |

ZBQZCMIYCTXPBB-GQBMLQGDSA-N |

SMILES isomérique |

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |

Origine du produit |

United States |

Enzymatic Mechanisms and Pathway Intermediates in Glycosyl 4,4 Diaponeurosporenoate Formation

Upstream Biosynthetic Steps Leading to 4,4'-Diaponeurosporenic Acid

The formation of the carboxylic acid precursor, 4,4'-diaponeurosporenic acid, involves a four-enzyme sequence that builds and modifies a 30-carbon backbone.

Dehydrosqualene Synthase (CrtM) Activity and Substrate Utilization

The first committed step in this C30 carotenoid pathway is catalyzed by dehydrosqualene synthase, also known as 4,4'-diapophytoene synthase, the product of the crtM gene. uniprot.org This enzyme performs a head-to-head condensation of two molecules of the C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), to create the colorless C30 carotenoid 4,4'-diapophytoene, also called dehydrosqualene. nih.govresearchgate.net This reaction is a critical branch point, diverting FPP away from other metabolic pathways. While CrtM's primary role in this pathway is the synthesis of dehydrosqualene, some studies have noted its enzymatic promiscuity, showing it can also utilize geranylgeranyl diphosphate (GGPP) to a lesser extent, highlighting the potential for generating varied carotenoid backbones. nih.gov

Dehydrosqualene Desaturation by CrtN

Following its synthesis, dehydrosqualene is acted upon by the enzyme 4,4'-diapophytoene desaturase, encoded by the crtN gene. nih.gov CrtN is a flavin-dependent desaturase that introduces a series of conjugated double bonds into the 4,4'-diapophytoene backbone. This process occurs through successive dehydrogenation reactions, transforming the colorless precursor into the vibrant, yellow-colored intermediate, 4,4'-diaponeurosporene (B1234425). nih.govresearchgate.net This extensive conjugation is responsible for the pigment's ability to absorb light in the visible spectrum.

Terminal Methyl Group Oxidation by CrtP

The next step involves the oxidation of the 4,4'-diaponeurosporene molecule, a reaction catalyzed by the crtP gene product. CrtP is characterized as a mixed-function oxidase. nih.govresearchgate.net Its specific action is the oxidation of one of the terminal methyl groups on the 4,4'-diaponeurosporene structure. This enzymatic step is crucial as it introduces a functional group that will be further modified to form a carboxylic acid. The initial product of CrtP activity is the aldehyde, 4,4'-diaponeurosporen-4-al (B1240065). nih.gov

Role of Aldehyde Dehydrogenases (AldH) in Carboxylic Acid Formation

The conversion of the aldehyde to a carboxylic acid is completed by a separate enzyme, 4,4'-diaponeurosporen-aldehyde dehydrogenase (AldH). nih.gov While the crtOPQMN operon contains the core enzymes for staphyloxanthin synthesis, research has shown that AldH, often encoded outside this operon, is essential for the pathway's completion. nih.govwikipedia.org This NAD(P)+-dependent enzyme catalyzes the oxidation of the aldehyde group on 4,4'-diaponeurosporen-4-al to a carboxyl group, yielding the penultimate precursor, 4,4'-diaponeurosporenic acid. nih.govtandfonline.com

Glycosyltransferase Activity in Glycosyl-4,4'-diaponeurosporenoate Synthesis

The final step in the formation of this compound is the attachment of a sugar moiety, a reaction that increases the compound's solubility and sets the stage for further modifications.

CrtQ Glycosyltransferase: Specificity and Catalytic Action

The enzyme responsible for the glycosylation of 4,4'-diaponeurosporenic acid is the product of the crtQ gene, a dedicated glycosyltransferase. uniprot.org In the context of the S. aureus C30 pathway, CrtQ functions as a 4,4'-diaponeurosporenoate (B1263156) glycosyltransferase. tandfonline.com It catalyzes the esterification of the carboxyl group of 4,4'-diaponeurosporenic acid with a glucose molecule, typically derived from an activated sugar donor like UDP-glucose. nih.govresearchgate.net This reaction forms a glycosidic ester bond, resulting in the final product, this compound. nih.govuniprot.org This compound is the major product when the genes crtPQMN are expressed together, underscoring the specific and efficient catalytic action of CrtQ in this pathway. nih.gov

Data Tables

Table 1: Enzymes in this compound Biosynthesis

| Gene | Enzyme Name | Function |

| crtM | Dehydrosqualene Synthase | Condenses two FPP molecules to form 4,4'-diapophytoene. nih.gov |

| crtN | Dehydrosqualene Desaturase | Dehydrogenates 4,4'-diapophytoene to form 4,4'-diaponeurosporene. nih.gov |

| crtP | 4,4'-diaponeurosporene Oxidase | Oxidizes a terminal methyl group of 4,4'-diaponeurosporene. researchgate.net |

| aldH | Aldehyde Dehydrogenase | Oxidizes 4,4'-diaponeurosporen-4-al to 4,4'-diaponeurosporenic acid. nih.gov |

| crtQ | 4,4'-diaponeurosporenoate Glycosyltransferase | Attaches a glucose moiety to 4,4'-diaponeurosporenic acid. tandfonline.comuniprot.org |

Glucose Esterification at the C1'' Position

The formation of this compound is a pivotal step that introduces a sugar moiety to the carotenoid backbone. This reaction is catalyzed by the enzyme CrtQ, a glycosyltransferase. nih.govresearchgate.net The process involves the esterification of the carboxyl group of 4,4'-diaponeurosporenic acid with the C1'' hydroxyl group of a glucose molecule. researchgate.netasm.org This enzymatic step effectively links the acyclic C30 carotenoid acid to a glucose unit, forming an ester bond. In experimental settings involving clones expressing the necessary enzymes, this compound was identified as the major product, highlighting the efficiency of this glycosylation step. nih.govresearchgate.net

The precursor, 4,4'-diaponeurosporenic acid, is itself derived from the oxidation of the terminal methyl group of 4,4'-diaponeurosporene, a reaction catalyzed by the enzyme CrtP, which is likely a mixed-function oxidase. nih.govresearchgate.netresearchgate.net The entire biosynthetic pathway leading to staphyloxanthin is orchestrated by the crtOPQMN operon in Staphylococcus aureus. nih.govresearchgate.net

Structural and Mechanistic Insights into CrtQ

CrtQ is functionally identified as a glycosyltransferase responsible for the aforementioned esterification. nih.govresearchgate.net Its role is crucial for attaching the glucose molecule to the carotenoid acid, a key step in the synthesis of staphyloxanthin. While its function is well-established within the biosynthetic pathway, detailed structural and mechanistic studies providing crystallographic data or in-depth kinetic analyses of CrtQ from Staphylococcus aureus are not extensively covered in the provided search results. However, glycosyltransferases, as a broad class of enzymes, typically operate by activating a glycosyl donor (in this case, likely a nucleotide-activated sugar such as UDP-glucose) to facilitate the transfer of the sugar moiety to an acceptor molecule, which here is 4,4'-diaponeurosporenic acid. The reaction results in the formation of a glycosidic bond, which in this specific case is an ester linkage. The unambiguous identification of glucose in the final product after acid hydrolysis confirms the function of CrtQ as the glycosyltransferase in this pathway. researchgate.net

Downstream Transformation to Staphyloxanthin

This compound is not the terminal compound in this biosynthetic pathway but rather a crucial intermediate that undergoes further modification to yield the final golden pigment, staphyloxanthin. nih.govasm.org This transformation involves a second esterification event on the glucose residue, catalyzed by the acyltransferase CrtO. researchgate.netasm.org

CrtO Acyltransferase: Catalytic Role and Substrate Specificity

The final step in the biosynthesis of staphyloxanthin is catalyzed by the enzyme CrtO, which functions as a this compound acyltransferase. nih.govuniprot.org Although CrtO shows no significant sequence similarity to other known enzymes, its function has been clearly determined. researchgate.net Its catalytic role is to acylate the this compound intermediate. uniprot.org

The substrate specificity of CrtO is highly defined. It acts on this compound and utilizes a specific fatty acid as the acyl donor. nih.govuniprot.org Research has identified this fatty acid as 12-methyltetradecanoic acid, a C15 fatty acid. nih.govuniprot.org The enzyme catalyzes the formation of an ester bond between the glucose moiety of the carotenoid and the carboxyl group of this fatty acid. researchgate.netuniprot.org This final acylation is what completes the synthesis of staphyloxanthin. uniprot.orgresearchgate.net

Esterification of Glucose at the C6'' Position

The acylation reaction catalyzed by CrtO occurs at a specific position on the glucose residue of this compound. Structural analysis via NMR spectroscopy has confirmed that the esterification takes place at the C6'' position of the glucose molecule. nih.govresearchgate.netasm.org The acyltransferase CrtO specifically targets this primary alcohol group for esterification with 12-methyltetradecanoic acid. nih.govuniprot.org The resulting structure, identified as beta-D-glucopyranosyl 1-O-(4,4'-diaponeurosporen-4-oate)-6-O-(12-methyltetradecanoate), is the mature staphyloxanthin pigment. nih.govresearchgate.net This final modification is responsible for the characteristic orange-golden color of S. aureus strains that produce this carotenoid. asm.org

Advanced Methodologies for the Analysis of Glycosyl 4,4 Diaponeurosporenoate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of Glycosyl-4,4'-diaponeurosporenoate from complex biological matrices. The choice of technique is dictated by the physicochemical properties of the molecule, particularly its amphipathic nature, with a polar glycosyl head and a nonpolar polyene tail.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of carotenoids and their derivatives. foodandnutritionjournal.orgresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method, employing a nonpolar stationary phase (such as C18 or C30) and a polar mobile phase. researchgate.netnih.gov The use of a C30 column is often preferred for carotenoid separations as it provides enhanced shape selectivity for the long, rigid polyene chain. scielo.br

The mobile phase typically consists of a gradient mixture of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE), often with modifiers such as triethylamine (B128534) to improve peak shape. foodandnutritionjournal.orgscielo.br UV-Visible detection is performed at the characteristic absorption maxima (λmax) of the diaponeurosporenoate chromophore, which is expected to be in the 450-500 nm range. foodandnutritionjournal.orgscielo.br The glycosidic moiety renders the molecule more polar than its aglycone, 4,4'-diaponeurosporenoate (B1263156), resulting in a shorter retention time on a reversed-phase column.

Table 1: Illustrative HPLC Parameters for Carotenoid Glycoside Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C30, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Gradient of Methanol (A) and MTBE (B) |

| Gradient | 0-30 min, 5-30% B; 30-50 min, 30-50% B |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD), 250-600 nm, monitored at 450 nm |

| Expected Elution | This compound would elute earlier than its aglycone. |

Mass Spectrometry for Structural Confirmation and Glycosidic Bond Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with HPLC (LC-MS), it provides a powerful platform for the separation and identification of carotenoid glycosides in complex mixtures. nih.govnih.gov Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to minimize fragmentation and preserve the intact molecule for analysis. youtube.com

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. youtube.com Collision-induced dissociation (CID) of the parent ion allows for the fragmentation of the molecule, providing information about the aglycone and the sugar moiety. A characteristic fragmentation is the cleavage of the glycosidic bond, resulting in ions corresponding to the aglycone (Y/Z-type fragments) and the sugar (B/C-type fragments). ucsd.edu

A significant challenge in the mass spectrometric analysis of glycosylated compounds is the lability of the glycosidic bond. nih.gov This bond is prone to cleavage during the ionization process, which can lead to an overestimation of the aglycone and an underestimation of the intact glycoside.

Several strategies can be employed to address this challenge:

Soft Ionization: The use of ESI and MALDI significantly reduces in-source fragmentation compared to older, harsher ionization methods. youtube.com

Permethylation: Chemical derivatization, such as permethylation of the hydroxyl groups on the sugar moiety, increases the stability of the glycosidic bond and enhances ionization efficiency. nih.gov

Tandem MS: By selecting the precursor ion of the intact glycoside for fragmentation in the collision cell, controlled and informative fragmentation can be achieved, allowing for the characterization of both the glycan and aglycone portions. lukasz-migas.com

Table 2: Predicted Mass Spectrometric Fragments of this compound

| Ion Description | Predicted m/z (for [M+H]⁺) | Fragmentation Pathway |

| Parent Ion [M+H]⁺ | 595.36 | Intact molecule with proton |

| Aglycone [Y₀]⁺ | 433.32 | Loss of the glycosyl moiety |

| Glycosyl ion [B₁]⁺ | 163.06 | Cleavage of the glycosidic bond |

Note: Predicted m/z values are based on the molecular formula C₃₆H₅₀O₇ and the loss of a hexose (B10828440) sugar. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and stereochemical elucidation of novel compounds. For molecules like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential. yale.edunih.gov

¹H NMR provides information on the protons in the molecule, including those on the polyene chain of the carotenoid and the sugar ring. researchgate.net The coupling constants between protons can help determine the stereochemistry of the double bonds in the polyene chain. ¹³C NMR provides information on the carbon skeleton. nih.govnih.gov

The chemical shifts and coupling constants of the anomeric proton and carbon of the glycosyl moiety are particularly important for determining the nature of the sugar (e.g., glucose, mannose) and the stereochemistry (α or β) of the glycosidic linkage. researchgate.net

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Carotenoid Glycoside

| Moiety | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aglycone | Polyene CH | 6.0 - 7.5 | 120 - 145 |

| Methyl groups | 1.8 - 2.2 | 12 - 25 | |

| Glycosyl | Anomeric H-1' (β-linkage) | ~4.5 (d, J ≈ 8 Hz) | ~103 |

| Anomeric H-1' (α-linkage) | ~5.2 (d, J ≈ 3 Hz) | ~99 | |

| Other sugar protons | 3.2 - 4.0 | 60 - 80 |

Emerging Glycosylation Analysis Methods (e.g., FTIR Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is an emerging technique for the rapid and non-destructive analysis of glycosylation. creative-biolabs.comresearchgate.net While it provides a global fingerprint of the molecule rather than detailed structural information, it can be a valuable tool for screening and quality control. spectralysbiotech.comulb.ac.be

Table 4: Key FTIR Absorption Bands for Glycosylation Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 | O-H stretching | Hydroxyl groups |

| 2960-2850 | C-H stretching | Aliphatic CH₂, CH₃ |

| 1700-1680 | C=O stretching | Carboxylate |

| 1650-1550 | C=C stretching | Polyene chain |

| 1200-900 | C-O, C-C stretching | Carbohydrate region |

Engineering Glycosyl 4,4 Diaponeurosporenoate Biosynthesis for Biotechnological Applications

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering aims to rationally modify microbial metabolism to increase the flux of carbon towards a target compound. For Glycosyl-4,4'-diaponeurosporenoate, this involves optimizing the biosynthetic pathway and ensuring a plentiful supply of necessary precursors.

The biosynthesis of the 4,4'-diaponeurosporenoate (B1263156) backbone is a critical first stage. This pathway begins with the central isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). Two molecules of FPP are condensed head-to-head by the enzyme dehydrosqualene synthase (CrtM) to form dehydrosqualene (4,4'-diapophytoene). nih.govresearchgate.net This is then converted through a series of desaturation reactions by dehydrosqualene desaturase (CrtN) to produce the yellow carotenoid 4,4'-diaponeurosporene (B1234425). researchgate.net Subsequently, a mixed-function oxidase, CrtP, oxidizes a terminal methyl group to a carboxylic acid, yielding 4,4'-diaponeurosporenic acid, the direct precursor for glycosylation. nih.govasm.org

A primary strategy to enhance production is to increase the intracellular pool of the key precursor, FPP. This has been successfully demonstrated in various microbial hosts. Key optimization strategies include:

Boosting FPP Supply: Overexpression of FPP synthase (encoded by the ispA or FPPS gene) is a common and effective method to channel more carbon from the central metabolism into the C30 carotenoid pathway. proquest.comnih.gov

Eliminating Competing Pathways: To prevent the diversion of FPP into non-productive pathways, competing enzymes are often targeted for deletion. A notable example is the knockout of the farnesyl diphosphate phosphatase (YisP), which prevents the undesired conversion of FPP to farnesol, thereby preserving the precursor pool for carotenoid synthesis. proquest.comnih.govresearchgate.net

Table 1: Key Enzymes and Precursors in 4,4'-diaponeurosporenoate Biosynthesis

| Enzyme | Gene | Substrate(s) | Product | Function in Pathway |

|---|---|---|---|---|

| FPP Synthase | ispA / FPPS | DMAPP + IPP | Farnesyl Diphosphate (FPP) | Precursor Synthesis |

| Dehydrosqualene Synthase | crtM | 2 x FPP | Dehydrosqualene | First committed step |

| Dehydrosqualene Desaturase | crtN | Dehydrosqualene | 4,4'-Diaponeurosporene | Backbone formation |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Once the 4,4'-diaponeurosporenic acid backbone is produced, the subsequent modification steps are crucial for generating this compound and its derivatives. The key enzymes in this latter stage are the glycosyltransferase CrtQ and the acyltransferase CrtO, which are best characterized from the staphyloxanthin biosynthesis pathway in Staphylococcus aureus. nih.govasm.org

CrtQ (Glycosyltransferase): This enzyme catalyzes the pivotal glycosylation step. It transfers a glucose moiety, typically from a sugar donor like UDP-glucose, to the carboxyl group of 4,4'-diaponeurosporenic acid. nih.govresearchgate.net This esterification reaction forms this compound. nih.gov Studies have shown that expressing crtQ along with the backbone synthesis genes (crtM, crtN, crtP) in a heterologous host like Bacillus subtilis enables the production of this glycosylated C30 carotenoic acid. researchgate.net

CrtO (Acyltransferase): In the staphyloxanthin pathway, CrtO performs the final decoration. It is a this compound acyltransferase that catalyzes the esterification of the glucose moiety (at the C6'' position) with a fatty acid, such as 12-methyltetradecanoic acid. nih.govresearchgate.netuniprot.org This acylation step produces the final orange pigment, staphyloxanthin. While this compound is the product of CrtQ, the overexpression of CrtO is essential for producing acylated derivatives, which may have enhanced stability or altered biological activities. Deletion of the crtO gene in S. aureus results in the accumulation of the non-acylated precursor, confirming its role as the terminal enzyme in the pathway. asm.org

Enhancing the expression levels of these enzymes, particularly the glycosyltransferase CrtQ, is a direct strategy to improve the conversion of the carotenoid acid into its glycosylated form, thereby increasing the final product titer.

Synthetic Biology Approaches for Novel Glycoconjugate Derivations

Synthetic biology offers powerful tools to move beyond the production of naturally occurring molecules and to create novel compounds with potentially improved properties. This is achieved by assembling new biological parts, pathways, and networks.

Glycosyltransferases are excellent targets for protein engineering to generate novel carotenoid glycoconjugates. Many downstream carotenoid modification enzymes exhibit broad substrate specificity, making them amenable to evolution. nih.gov Furthermore, some glycosyltransferases are known to have a relaxed specificity for both their sugar donor and acceptor substrates, a feature that can be exploited to create diverse products. nih.gov

Rational Design: Based on the crystal structure of a carotenoid glycosyltransferase, specific amino acid residues in the active site could be mutated to alter its affinity for different sugar donors (e.g., UDP-galactose instead of UDP-glucose) or to accept modified carotenoid acid backbones. This structure-guided approach can lead to the predictable generation of new glycosylated derivatives.

Directed Evolution: This approach involves generating large libraries of mutant glycosyltransferase enzymes and screening for variants with desired properties. For instance, a CrtQ enzyme could be evolved to utilize a wider range of sugar donors or to glycosylate different C30 or even C40 carotenoid acids. The colorimetric nature of carotenoids provides a facile screen, where changes in colony color in a microbial host can indicate the production of a novel compound. nih.gov This strategy has been successfully used to diversify other parts of carotenoid pathways and holds significant promise for generating a vast array of novel glycoconjugates.

A cornerstone of synthetic biology is the construction of artificial operons, where multiple genes from different sources are assembled into a single transcriptional unit for coordinated expression. This approach is ideal for transferring the entire this compound pathway into an industrial microbial host.

The complete biosynthetic pathway to staphyloxanthin (an acylated derivative of this compound) is encoded by the crtOPQMN operon in S. aureus. nih.gov This entire operon has been successfully expressed in other bacteria, such as Staphylococcus carnosus and Bacillus subtilis, demonstrating the feasibility of transferring the full pathway as a single unit. researchgate.netresearchgate.net

Modern DNA assembly techniques, such as Golden Gate or Mobius Assembly, allow for the rapid and modular construction of these synthetic operons. These methods enable fine-tuning of the pathway by:

Optimizing Gene Order: The position of a gene within a synthetic operon can significantly affect its expression level. Rearranging the gene order (e.g., crtE-crtB-crtI-crtY-crtZ for zeaxanthin) has been shown to impact the final carotenoid titer and the accumulation of intermediates. nih.govnih.gov This strategy could be applied to balance the expression of the CrtM, CrtN, CrtP, and CrtQ enzymes for optimal flux.

Promoter Engineering: Using promoters of varying strengths for each gene in the operon allows for precise control over the expression level of each enzyme, helping to eliminate metabolic bottlenecks.

The selection and engineering of a robust microbial host, or "cell factory," is critical for the industrial-scale production of this compound. Several microorganisms have emerged as powerful chassis for carotenoid production. frontiersin.orgmdpi.com

Bacillus subtilis : As a "Generally Recognized As Safe" (GRAS) organism, B. subtilis is an attractive host. Recent work has focused on creating highly stable production strains by using CRISPR-Cas9 genome editing to integrate the C30 carotenoid biosynthesis genes (crtM and crtN) directly into the chromosome. proquest.comnih.gov This approach eliminates the need for plasmids and antibiotic selection markers, making the process more stable and industrially viable. proquest.com Engineering efforts in B. subtilis have also included increasing precursor FPP supply and deleting competing pathways, establishing it as a potent cell factory for C30 carotenoids that can be further engineered to produce glycosylated versions. nih.govresearchgate.netresearchgate.net

Corynebacterium glutamicum : Another GRAS organism, C. glutamicum is used for the million-ton-scale production of amino acids and has been successfully engineered to produce various carotenoids, including C50 decaprenoxanthin (B1670095). mdpi.comnih.gov Its robust metabolism and the availability of advanced genetic tools make it a strong candidate. Strategies have included optimizing the use of different carbon sources and disrupting metabolic connections to the TCA cycle to channel more carbon towards isoprenoid precursors. nih.gov

Escherichia coli : E. coli is a workhorse for metabolic engineering due to its rapid growth and the vast array of available genetic tools. It has been extensively used to construct and optimize synthetic operons for various carotenoids. nih.gov Engineering strategies in E. coli often focus on optimizing the upstream MEP pathway and balancing the expression of the heterologous carotenoid genes to maximize product titers. nih.gov

The development of these microbial cell factories involves a systems-level approach, integrating pathway engineering with host physiology to create a highly efficient and specialized production platform for this compound and its novel derivatives.

Evolutionary and Comparative Biological Perspectives of Glycosyl 4,4 Diaponeurosporenoate Biosynthesis

Phylogenomic Analysis of crt Genes and Enzymes

The genes responsible for carotenoid biosynthesis, often referred to as crt genes, have a widespread distribution among eubacteria, archaea, fungi, and plants. nih.govnih.govnih.gov Phylogenetic analyses of these genes and their corresponding enzymes have revealed a complex evolutionary history characterized by horizontal gene transfer, gene duplication, and lineage-specific diversification. nih.govnih.govnih.gov

In the context of glycosyl-4,4'-diaponeurosporenoate biosynthesis, the key enzymes are part of the broader carotenoid biosynthesis pathway. The initial steps are catalyzed by CrtM and CrtN. nih.gov CrtM, a dehydrosqualene synthase, catalyzes the head-to-head condensation of two farnesyl diphosphate (B83284) molecules to form dehydrosqualene (4,4'-diapophytoene). nih.govresearchgate.net Subsequently, the dehydrosqualene desaturase CrtN dehydrogenates this molecule to produce the yellow intermediate 4,4'-diaponeurosporene (B1234425). researchgate.net The oxidation of a terminal methyl group on 4,4'-diaponeurosporene by the oxidase CrtP leads to the formation of 4,4'-diaponeurosporenic acid. researchgate.net

The final steps leading to this compound involve glycosylation. The enzyme 4,4'-diaponeurosporenoate (B1263156) glycosyltransferase, encoded by the crtQ gene, catalyzes the esterification of glucose to 4,4'-diaponeurosporenic acid, forming this compound. researchgate.netuniprot.org This is a critical step in the pathway. uniprot.org Finally, the acyltransferase CrtO esterifies a fatty acid to the glucose moiety to produce the mature staphyloxanthin pigment. researchgate.netuniprot.org

Phylogenetic studies of the crt gene cluster in S. aureus and other carotenoid-producing microbes suggest a "bramble" model of evolution. nih.gov The early, core biosynthetic steps, such as those catalyzed by CrtM and CrtN, tend to be more conserved, while the later, modifying enzymes, including the glycosyltransferases like CrtQ, exhibit greater evolutionary plasticity. nih.govnih.gov This is supported by comparative genomics, which has identified four major phylogenetic lineages of microbial carotenoid biosynthesis. plos.org These lineages often correlate with the structural types of carotenoids produced. plos.org

The evolutionary relationships of key enzymes in the this compound biosynthesis pathway are detailed in the table below.

| Enzyme | Gene | Function in this compound Biosynthesis | Phylogenetic Lineage/Evolutionary Notes |

| Dehydrosqualene synthase | crtM | Condensation of two farnesyl diphosphate molecules to form dehydrosqualene. nih.govresearchgate.net | Exhibits homology to squalene (B77637) and phytoene (B131915) synthases from various organisms. nih.gov Part of the highly conserved early steps in carotenoid biosynthesis. nih.gov |

| Dehydrosqualene desaturase | crtN | Dehydrogenation of dehydrosqualene to form 4,4'-diaponeurosporene. nih.govresearchgate.net | Shows similarity to phytoene desaturases from other bacteria and contains a conserved FAD/NAD(P)-binding domain. nih.gov |

| 4,4'-diaponeurosporene oxidase | crtP | Oxidation of the terminal methyl group of 4,4'-diaponeurosporene to form 4,4'-diaponeurosporenic acid. researchgate.net | Phylogenies of CrtP, along with CrtB, CrtI, and CrtQ, help define the major phylogenetic subdivisions of carotenoid biosynthesis. plos.org |

| 4,4'-diaponeurosporenoate glycosyltransferase | crtQ | Glycosylation of 4,4'-diaponeurosporenoate by adding a glucose molecule. researchgate.netuniprot.org | Belongs to the Glycosyltransferase Family 2. uniprot.org Demonstrates the evolutionary plasticity of later-stage carotenoid modification enzymes. nih.gov |

| This compound acyltransferase | crtO | Acylation of the glucose moiety on this compound to form staphyloxanthin. researchgate.netuniprot.org | A key enzyme in the final step of staphyloxanthin biosynthesis. uniprot.org |

Conservation and Divergence of Glycosylation Pathways Across Organisms

Glycosylation, the enzymatic addition of sugars to other molecules, is a widespread modification process in nature, affecting a vast array of compounds including carotenoids. nih.govresearchgate.net The glycosylation of carotenoids is not unique to S. aureus and has been observed in various bacteria, fungi, and plants, where it serves diverse functions. nih.govnih.govresearchgate.net

While the core biosynthetic pathway leading to the carotenoid backbone may be conserved, the subsequent glycosylation steps exhibit significant divergence across different organisms. This divergence is largely driven by the evolution of glycosyltransferases, a large and diverse family of enzymes. nih.gov These enzymes are typically highly specific for both the sugar donor (often a nucleotide sugar) and the acceptor molecule. nih.gov

In plants, for instance, glycosylation of C13-apocarotenoids, which are derived from the oxidative cleavage of carotenoids, plays roles in allelopathy, root exudation, and symbiosis with mycorrhizal fungi. nih.gov The uridine-diphosphate (B1259127) glycosyltransferases (UGTs) responsible for this process show tissue-specific expression and can act on a range of apocarotenoid substrates. nih.gov

In microbes, the diversity of glycosylated carotenoids is also extensive, with examples such as zeaxanthin (B1683548) glucoside and decaprenoxanthin (B1670095) diglucoside. researchgate.net The evolution of these pathways is often facilitated by the modular nature of the biosynthetic machinery, where gene transfer and gene duplication events can lead to the acquisition of new glycosylation capabilities. nih.govnih.gov This allows for the generation of novel carotenoid derivatives with potentially altered properties, such as increased water solubility, stability, and biological activity. researchgate.net

The table below highlights the conservation and divergence of key aspects of carotenoid glycosylation pathways.

| Feature | Conservation | Divergence |

| Enzyme Family | Glycosyltransferases are a universally conserved family of enzymes involved in glycan biosynthesis. nih.gov | The specificities of glycosyltransferases for both sugar donors and carotenoid acceptors are highly diverse, leading to a wide array of glycosylated carotenoids. nih.govresearchgate.net |

| Genetic Organization | In bacteria, genes for carotenoid biosynthesis, including glycosylation, are often clustered in operons, facilitating co-regulation and horizontal gene transfer. researchgate.netresearchgate.net | The specific genes present within these clusters and their arrangement can vary significantly between different species and even strains. nih.gov |

| Biological Function | Glycosylation generally modifies the physicochemical properties of carotenoids, such as solubility and stability. researchgate.net | The specific biological roles of glycosylated carotenoids are diverse and context-dependent, ranging from virulence in pathogens to allelopathy in plants. nih.govucsd.edu |

Evolutionary Implications of Carotenoid Glycosylation in Microbial Adaptation

The glycosylation of carotenoids has significant evolutionary implications for microbial adaptation to diverse and often challenging environments. The addition of a sugar moiety can profoundly alter the physical and chemical properties of the carotenoid, which in turn can influence its biological function and localization within the cell.

In the case of S. aureus, the production of staphyloxanthin, the final product of the pathway involving this compound, is a key virulence factor. researchgate.netucsd.edu This pigment contributes to the bacterium's resistance to reactive oxygen species (ROS) produced by the host's immune system, thereby protecting it from oxidative stress and enhancing its survival during infection. researchgate.net The glycosylation and subsequent acylation of the carotenoid backbone are crucial for the antioxidant properties of staphyloxanthin.

More broadly, the ability to glycosylate carotenoids provides microbes with a mechanism to fine-tune the properties of these pigments for specific adaptive purposes. For example, increased water solubility of glycosylated carotenoids may facilitate their transport and secretion, or their interaction with aqueous cellular compartments. researchgate.net

The evolution of these glycosylation pathways is thought to be driven by a combination of factors, including:

Horizontal Gene Transfer: The acquisition of glycosyltransferase genes from other organisms can rapidly introduce new metabolic capabilities. nih.govplos.org

Gene Duplication and Divergence: Duplication of existing glycosyltransferase genes can provide the raw material for the evolution of new enzyme specificities through mutation and selection. nih.govnih.gov

Positive Selection: In environments where a particular glycosylated carotenoid confers a significant fitness advantage, there will be strong selective pressure to maintain and optimize its biosynthesis. nih.gov

The diversification of carotenoid glycosylation pathways highlights the remarkable metabolic plasticity of microorganisms and their ability to evolve novel solutions to environmental challenges. This evolutionary process has led to a vast and largely untapped reservoir of bioactive compounds with potential applications in various fields.

Future Research Directions and Translational Impact

Unraveling Regulatory Networks in Glycosyl-4,4'-diaponeurosporenoate Metabolism

The biosynthesis of staphyloxanthin, and therefore the production of its precursor this compound, is tightly controlled by a complex network of regulatory systems in Staphylococcus aureus. The five primary enzymes of the pathway are encoded by the crtOPQMN operon. asm.orgnih.gov Future research should focus on fully elucidating the intricate interplay of these regulators to manipulate pigment production.

Key Regulatory Systems:

Sigma B (SigB): This alternative sigma factor plays a central role in regulating staphyloxanthin biosynthesis in response to stress. nih.gov Its activity is controlled by a series of Rsb (Regulator of Sigma B) proteins encoded by the rsbUVWsigB operon. nih.gov A single nucleotide change in rsbU, a positive regulator of SigB, has been shown to impair staphyloxanthin production. nih.gov

AirSR Two-Component System: This system directly and positively regulates the crtOPQMN operon in response to oxidative stress, such as the presence of reactive oxygen species (ROS). nih.gov Overproduction of the response regulator AirR leads to a noticeable increase in staphyloxanthin production, enhancing the bacterium's resistance to agents like hydrogen peroxide. nih.gov

Operon-Level Regulation: The genes responsible for the pathway are organized in an operon, which allows for coordinated gene expression. nih.govkhanacademy.orgyoutube.comkhanacademy.org Other regulators identified as influencing pigment production include the cold shock protein CspA and the heat shock protein DnaK (positive regulators), as well as the RNA chaperone Hfq and genes related to the TCA cycle and purine (B94841) biosynthesis (negative regulators). nih.gov The msaABCR operon has also been implicated in regulating energy metabolism, which can indirectly affect the biosynthetic pathway. nih.gov

Future research should aim to map the precise binding sites and activation mechanisms of these transcription factors. Investigating how environmental cues such as pH, temperature, and nutrient availability are integrated into this regulatory network will be crucial for controlling the biosynthesis of this compound. mdpi.com Such knowledge is vital for developing antivirulence therapies that target pigment production, thereby sensitizing the pathogen to host immune defenses. nih.govasm.org

Novel Enzymatic Discovery and Characterization

The conversion of precursors to this compound and its subsequent modification involves a series of specialized enzymes. While the core enzymes are known, further characterization and the discovery of novel enzymes with varied activities are key research goals.

The synthesis begins with the head-to-head condensation of two farnesyl diphosphate (B83284) molecules by CrtM, followed by desaturation by CrtN to form 4,4'-diaponeurosporene (B1234425). asm.org The pathway then proceeds through the following key steps involving the formation and modification of this compound:

Oxidation: An oxidase, CrtP, and a recently identified aldehyde dehydrogenase, AldH, work to convert 4,4'-diaponeurosporene into 4,4'-diaponeurosporenic acid. The discovery that AldH is the sixth enzyme in this pathway clarified the complete biosynthetic sequence. nih.gov

Glycosylation: The enzyme 4,4'-diaponeurosporenoate (B1263156) glycosyltransferase (CrtQ) catalyzes the esterification of a glucose molecule to the carboxyl group of 4,4'-diaponeurosporenic acid, forming the titular compound, this compound.

Acylation: In the final step, this compound acyltransferase (CrtO) catalyzes the addition of a fatty acid (specifically 12-methyltetradecanoic acid in S. aureus) to the glucose moiety, yielding the final staphyloxanthin pigment. nih.gov

Future research should focus on the detailed kinetic characterization of CrtQ and CrtO. Exploring the substrate specificity of these enzymes, particularly the acyltransferase CrtO, could lead to the creation of novel carotenoid esters with unique properties. Mining the genomes of other bacteria, such as Paenibacillus baekrokdamisoli, for novel glycosyltransferases could expand the toolbox for generating diverse glycosylated carotenoids.

| Enzyme Name | Gene Name | Function | Organism Example |

| 4,4'-diaponeurosporenoate glycosyltransferase | crtQ | Catalyzes the formation of this compound from 4,4'-diaponeurosporenic acid and a glucose donor. | Staphylococcus aureus |

| This compound acyltransferase | crtO | Catalyzes the acylation of this compound to form staphyloxanthin. | Staphylococcus aureus |

| 4,4′-diaponeurosporen-aldehyde dehydrogenase | aldH | Oxidizes the aldehyde intermediate to a carboxylic acid (4,4′-diaponeurosporenoic acid), the substrate for CrtQ. | Staphylococcus aureus |

Expanding Host Organism Capabilities for Production

While S. aureus is the native producer of this compound, its pathogenic nature makes it unsuitable for industrial production. Therefore, a significant research direction is the metabolic engineering of safer, industrial-grade microorganisms to produce this compound and its derivatives.

Heterologous Production in Escherichia coli : Research has demonstrated the successful reconstruction of the entire six-enzyme staphyloxanthin pathway in E. coli. nih.gov This achievement confirmed the functional activity of all biosynthetic enzymes in a heterologous host. However, the final products were staphyloxanthin-like compounds rather than the native molecule. This was due to the broad substrate specificity of the acyltransferase CrtO, which utilized the fatty acids abundant in E. coli (like myristic and palmitic acid) instead of the branched-chain fatty acids found in S. aureus. nih.gov This finding opens up possibilities for producing a library of novel carotenoids by co-engineering fatty acid biosynthesis pathways in the host.

Potential in Yeast Systems: Yeast, particularly Saccharomyces cerevisiae, is a powerful and well-established chassis for producing complex secondary metabolites, including other carotenoids. frontiersin.orgfrontiersin.orgnih.govyoutube.com Its tolerance to varied industrial conditions and the advanced synthetic biology tools available make it an ideal candidate for producing this compound. researchgate.netnih.gov Future work should focus on transferring the crt operon into yeast, optimizing codon usage, and balancing precursor supply from the mevalonate (B85504) pathway to maximize yields. frontiersin.org

Integration with Systems Biology Approaches

To fully understand and optimize the production of this compound, an integration of systems biology approaches is essential. These approaches provide a holistic view of the cellular processes, from the genetic level to the final metabolic output. nih.govresearchgate.net

Multi-Omics Analysis:

Genomics & Transcriptomics: Comparative genomics can identify novel biosynthetic genes and regulatory elements across different bacterial strains. pnas.org Transcriptomics can reveal how the expression of the crt operon and its regulators changes in response to specific environmental stressors or genetic modifications. nih.gov

Proteomics & Metabolomics: Proteomics quantifies the enzyme levels, while metabolomics provides a direct snapshot of the intracellular concentrations of this compound and its precursors. nih.gov Metabolomic studies can reveal bottlenecks in the pathway and uncover interactions between carotenoid biosynthesis and the host's central metabolism. researchgate.netmdpi.com

Metabolic Modeling: Genome-scale metabolic models (GEMs) are powerful computational tools for predicting metabolic fluxes and identifying targets for metabolic engineering. nih.gov Numerous GEMs have been constructed for various S. aureus strains. nih.gov By applying flux balance analysis to these models, researchers can simulate the metabolic state of the cell and predict the effects of gene knockouts or overexpressions on the production of this compound. This in silico approach can guide the rational design of engineered production hosts, such as E. coli or yeast, for enhanced and optimized output. youtube.com

Q & A

Basic: What analytical methods are used to identify and quantify Glycosyl-4,4'-diaponeurosporenoate in bacterial samples?

Answer:

this compound can be identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . Key diagnostic ions include its molecular ion [M+H]⁺ at m/z 460 and characteristic fragmentation patterns (e.g., loss of glycosyl or acyl groups). UV-Vis spectroscopy is used to confirm its absorption maxima at 460 nm and 483 nm , which distinguish it from intermediates like 4,4'-diaponeurosporenic acid (455 nm, 483 nm) and staphyloxanthin (463 nm, 490 nm) . For quantification, calibration curves using purified standards are essential, and normalization to bacterial biomass (e.g., OD₆₀₀) is recommended to account for culture variability.

Basic: What is the biosynthetic pathway leading to this compound in Staphylococcus aureus?

Answer:

The pathway involves five enzymatic steps:

CrtM : Condenses farnesyl diphosphate into dehydrosqualene (4,4'-diapophytoene).

CrtN : Desaturates dehydrosqualene to 4,4'-diaponeurosporene.

CrtP : Oxidizes 4,4'-diaponeurosporene’s terminal methyl group to form 4,4'-diaponeurosporenic acid.

CrtQ : Glycosylates 4,4'-diaponeurosporenic acid at the C-1 position, forming this compound.

CrtO : Adds a fatty acid (e.g., 12-methyltetradecanoic acid) to produce staphyloxanthin .

Advanced: How do genetic modifications in the crtOPQMN operon affect this compound production?

Answer:

Knockout studies reveal:

- ΔcrtM : Abolishes all carotenoid production, including this compound .

- ΔcrtQ : Accumulates 4,4'-diaponeurosporenic acid but blocks glycosylation, confirming CrtQ’s role in esterification .

- ΔcrtO : Results in this compound accumulation, as CrtO is required for the final acylation step to form staphyloxanthin .

For controlled studies, use complementation assays with plasmid-borne crt genes and monitor intermediates via LC-MS .

Advanced: What experimental strategies resolve contradictions in reported UV-Vis absorption maxima for this compound?

Answer:

Discrepancies (e.g., 460 nm vs. 455 nm) may arise from:

- Solvent polarity : Test absorption in polar (methanol) vs. nonpolar solvents (hexane).

- Impurity interference : Purify samples using preparative HPLC and re-analyze .

- Isomerization : Assess for cis-trans isomerization via NMR or circular dichroism.

Standardize protocols for solvent, pH, and purification to ensure reproducibility.

Advanced: How can researchers validate the role of CrtQ in glycosylation?

Answer:

Enzyme assays : Purify recombinant CrtQ and incubate with 4,4'-diaponeurosporenic acid and UDP-glucose. Monitor product formation via LC-MS .

Kinetic analysis : Determine Kₘ and Vₘₐₓ for glucose donor specificity (e.g., UDP-glucose vs. TDP-glucose).

Structural studies : Use X-ray crystallography or cryo-EM to identify active-site residues critical for glycosyl transfer .

Advanced: How does this compound contribute to S. aureus virulence?

Answer:

this compound is a precursor to staphyloxanthin, which:

- Scavenges ROS : Protects against neutrophil-derived reactive oxygen species (e.g., H₂O₂).

- Enhances membrane rigidity : Increases resistance to antimicrobial peptides.

To study its role, compare virulence in ΔcrtQ mutants (lacking staphyloxanthin) and wild-type strains using murine infection models and oxidative stress assays .

Methodological: How to optimize extraction of this compound from complex matrices (e.g., biofilms)?

Answer:

Cell disruption : Use bead-beating or lysozyme treatment to lyse S. aureus biofilms.

Solvent extraction : Methanol:acetone (1:1) efficiently extracts polar carotenoids. Centrifuge at 15,000 × g to remove debris.

Solid-phase extraction (SPE) : Use C18 columns to separate this compound from lipids and proteins.

Validation : Spike samples with deuterated internal standards to correct for recovery losses .

Advanced: What omics approaches can elucidate regulatory networks controlling this compound synthesis?

Answer:

- Transcriptomics : RNA-seq of S. aureus under oxidative stress to identify crtOPQMN operon upregulation.

- Metabolomics : LC-MS/MS to correlate intermediate abundance with enzyme activity.

- CRISPR interference (CRISPRi) : Knock down crtQ and profile downstream metabolic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.